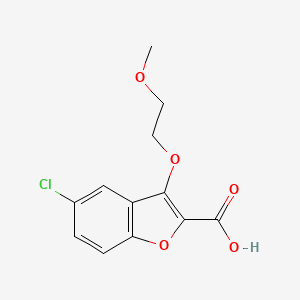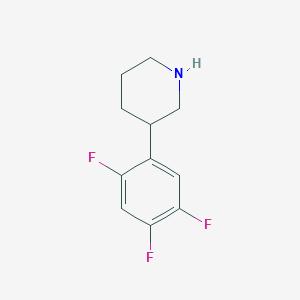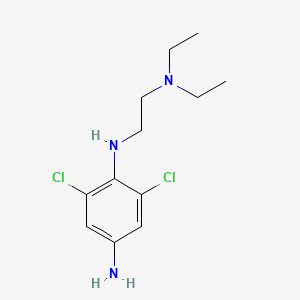
N-(4-fluorophenyl)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-methylpropane-2-sulfinamide is an organic compound characterized by the presence of a fluorophenyl group attached to a sulfinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-methylpropane-2-sulfinamide typically involves the reaction of 4-fluoroaniline with 2-methylpropane-2-sulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using high-purity starting materials and maintaining precise reaction conditions. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product with the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: N-(4-fluorophenyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfonamide derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds with target proteins, leading to inhibition of enzyme activity. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
- N-(4-fluorophenyl)-2-methylpropane-2-sulfonamide
- N-(4-chlorophenyl)-2-methylpropane-2-sulfinamide
- N-(4-bromophenyl)-2-methylpropane-2-sulfinamide
Comparison: N-(4-fluorophenyl)-2-methylpropane-2-sulfinamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro and bromo analogues. The fluorine atom also increases the compound’s lipophilicity, potentially improving its bioavailability and efficacy in biological applications .
Propiedades
Fórmula molecular |
C10H14FNOS |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H14FNOS/c1-10(2,3)14(13)12-9-6-4-8(11)5-7-9/h4-7,12H,1-3H3 |
Clave InChI |
DASXXMSAEINWRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)S(=O)NC1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3-(methylthio)-4-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B13006954.png)
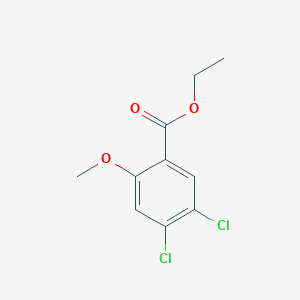
![N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine](/img/structure/B13006960.png)

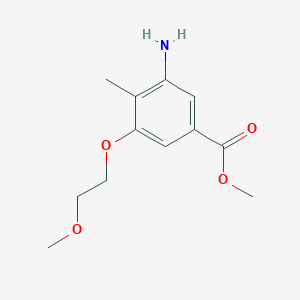
![(1R,8aR)-Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13006995.png)
![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13007008.png)
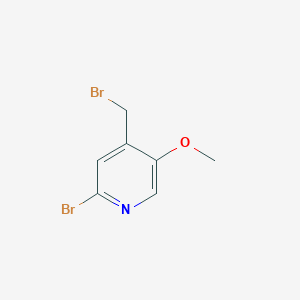

![1,1-Bis(benzo[d]thiazol-2-yl)ethanol](/img/structure/B13007027.png)
